molecular formula C12H17N5 B503600 1-methyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine CAS No. 876896-54-7

1-methyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine

Cat. No.: B503600
CAS No.: 876896-54-7
M. Wt: 231.3g/mol
InChI Key: JZPPDQIZZJVALZ-UHFFFAOYSA-N
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Description

1-methyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine is a chemical compound with a unique structure that combines an isopropyl-benzyl group with a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine typically involves the reaction of 4-isopropylbenzyl chloride with 1-methyl-1H-tetrazole-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, while the tetrazole ring can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or chlorinating agents for the benzyl group.

Major Products

    Oxidation: Oxidized derivatives of the benzyl group.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Halogenated benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-methyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings with enhanced durability and functionality.

Mechanism of Action

The mechanism of action of 1-methyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine
  • (4-Isopropyl-benzyl)-(1-ethyl-1H-tetrazol-5-yl)-amine
  • (4-Isopropyl-benzyl)-(1-methyl-1H-tetrazol-4-yl)-amine

Uniqueness

This compound is unique due to the specific positioning of the isopropyl group and the tetrazole ring. This configuration provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

876896-54-7

Molecular Formula

C12H17N5

Molecular Weight

231.3g/mol

IUPAC Name

1-methyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine

InChI

InChI=1S/C12H17N5/c1-9(2)11-6-4-10(5-7-11)8-13-12-14-15-16-17(12)3/h4-7,9H,8H2,1-3H3,(H,13,14,16)

InChI Key

JZPPDQIZZJVALZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CNC2=NN=NN2C

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=NN=NN2C

solubility

24.1 [ug/mL]

Origin of Product

United States

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